1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine
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Overview
Description
1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a benzyl group, a methoxyphenylsulfonyl group, and two piperidine rings, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine involves several steps, including cyclization, protection, and deprotection reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, such as inflammatory pathways or microbial growth . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-1-ethyl-3-(4-methoxyphenyl)urea: This compound has a similar structure but differs in the presence of a urea group instead of a piperidine ring.
1-Benzyl-4-methylbenzene: This compound lacks the piperidine and sulfonyl groups, making it less complex and with different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and to be used in diverse applications, from organic synthesis to biomedical research. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in scientific and industrial applications.
Properties
Molecular Formula |
C23H31N3O3S |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
1-benzyl-4-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H31N3O3S/c1-29-22-7-9-23(10-8-22)30(27,28)26-13-11-21(12-14-26)25-17-15-24(16-18-25)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3 |
InChI Key |
ZBWUZBMGAZTKSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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